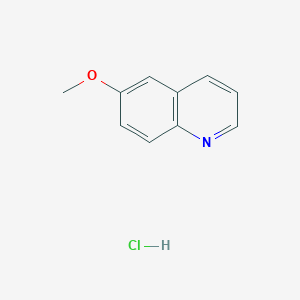

6-Methoxyquinoline;hydrochloride

Description

Importance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry.

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent scaffold in heterocyclic chemistry. orientjchem.orgrsc.orgbohrium.com This structural motif is not merely a synthetic curiosity; it is a recurring feature in numerous natural products and biologically active molecules. rsc.org The versatility of the quinoline scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune its electronic and steric properties. orientjchem.org This adaptability has made quinoline and its derivatives a cornerstone in the development of new pharmaceuticals and functional materials. orientjchem.orgnih.govbenthamdirect.com The pharmacological relevance of the quinoline nucleus is extensive, with derivatives exhibiting a broad spectrum of activities, including anticancer, antimalarial, antiviral, and antibacterial properties. orientjchem.orgrsc.orgnih.gov

Role of 6-Methoxyquinoline (B18371) as a Foundational Structure for Diverse Research.

Within the vast family of quinoline derivatives, 6-methoxyquinoline serves as a crucial building block for a multitude of research endeavors. nbinno.comchemimpex.com The presence of the methoxy (B1213986) group at the 6-position significantly influences the molecule's electron distribution and reactivity, making it a valuable precursor in organic synthesis. nbinno.comchemimpex.com Its structure is integral to the development of novel compounds with applications spanning medicinal chemistry, materials science, and analytical chemistry. nbinno.comchemimpex.com For instance, it is a key intermediate in the synthesis of various pharmaceuticals and serves as a platform for creating fluorescent probes for biological imaging. chemimpex.com

Overview of Academic Research Trajectories for 6-Methoxyquinoline and its Derivatives.

Academic research involving 6-methoxyquinoline and its derivatives has followed several key trajectories. A significant area of focus has been its application in medicinal chemistry. guidechem.com Researchers have extensively explored its potential in developing treatments for a range of diseases, including malaria, cancer, and bacterial infections. nih.govmdpi.comresearchgate.netnih.gov Another prominent research avenue is in materials science, where the unique photophysical properties of 6-methoxyquinoline derivatives are being harnessed for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nbinno.comsigmaaldrich.com Furthermore, the compound's utility as a reagent in environmental analysis highlights its importance in analytical chemistry. guidechem.com

Chemical Synthesis and Properties of 6-Methoxyquinoline Hydrochloride

The synthesis of 6-methoxyquinoline can be achieved through various methods, with the Skraup synthesis being a commonly employed and scalable approach. nbinno.comguidechem.com This method involves the reaction of p-anisidine (B42471) with glycerol (B35011), an oxidizing agent like nitrobenzene (B124822), and sulfuric acid. nbinno.comgoogle.com Variations of this method aim to improve yield and simplify the process by incorporating inhibitors like ferrous sulfate (B86663) and boric acid to control the reaction's intensity. guidechem.comgoogle.com An alternative synthesis involves the cyclization of o-aminobenzyl alcohols with ketones using transition metal catalysts. nbinno.com

The hydrochloride salt is typically prepared by treating the 6-methoxyquinoline base with hydrochloric acid.

Physicochemical Properties of 6-Methoxyquinoline:

| Property | Value |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.18 g/mol nbinno.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid or solid nbinno.comtcichemicals.com |

| Melting Point | 18-20 °C nbinno.comsigmaaldrich.com |

| Boiling Point | 140-146 °C at 15 mmHg nbinno.com |

| Density | 1.15 g/mL at 20 °C nbinno.comsigmaaldrich.com |

| Refractive Index | n20/D 1.625 nbinno.comsigmaaldrich.com |

| Solubility | Insoluble in water, soluble in alcohol nbinno.com |

This table presents data for the 6-methoxyquinoline base.

Spectroscopic analysis is crucial for the characterization of 6-methoxyquinoline. Its photophysical properties have been studied using techniques like picosecond transient absorption spectroscopy. researchgate.net The fluorescence of 6-methoxyquinoline has been a subject of interest, with studies investigating its emission characteristics in various solvents and pH conditions. researchgate.netnih.gov The absorption spectra of 6-methoxyquinoline have also been documented. rsc.org

Reactivity and Applications in Organic Synthesis

6-Methoxyquinoline serves as a versatile precursor in a variety of organic reactions. Its quinoline core and methoxy group provide sites for further functionalization, allowing for the synthesis of a wide array of derivatives.

Key Chemical Reactions

Doebner Reaction: 6-Methoxy-2-arylquinoline-4-carboxylic acid derivatives can be prepared via the Doebner reaction, which involves reacting p-anisidine, an appropriate benzaldehyde, and pyruvic acid in ethanol (B145695). nih.gov

Ugi-azide Reaction: This multicomponent reaction has been utilized to synthesize novel 8-amino-6-methoxyquinoline-tetrazole hybrids by reacting 6-methoxyquinolin-8-amine with an isocyanide, an azide (B81097), and an aldehyde. mdpi.com

Reduction: The carboxyl group of 6-methoxy-2-arylquinoline-4-carboxylic acids can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). nih.gov

Role as a Building Block

The utility of 6-methoxyquinoline as a foundational molecule is evident in its use as a precursor for synthesizing more complex structures with specific functionalities. For example, it is used to create:

5-Amino-2-aroylquinolines , which act as tubulin polymerization inhibitors. sigmaaldrich.com

3-Fluoro-6-methoxyquinoline (B1245202) derivatives , which inhibit bacterial DNA gyrase and topoisomerase IV. nih.govsigmaaldrich.com

Fluorescent zinc and chlorine sensors . sigmaaldrich.com

Applications in Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and the 6-methoxy substitution often enhances or imparts specific biological activities. rsc.orgbohrium.com

Antimalarial Research

The 6-methoxyquinoline moiety is a key component of the antimalarial drug quinine (B1679958) and has been a cornerstone in the development of synthetic antimalarials. mdpi.comresearchgate.net Research has focused on synthesizing various derivatives to improve efficacy and overcome drug resistance. For instance, 4-substituted 8-amino-6-methoxyquinolines have been prepared and evaluated for their antimalarial potential. nih.gov One such derivative, 4-ethylprimaquine, demonstrated activity comparable to primaquine (B1584692) against Plasmodium cynomolgi. nih.gov Hybrid molecules incorporating the 8-amino-6-methoxyquinoline (B117001) pharmacophore linked to other heterocyclic systems, like tetrazoles, have also been investigated for their antiplasmodial activity. mdpi.com

Anticonvulsant and Antimicrobial Investigations

The versatile quinoline scaffold has also been explored for its potential anticonvulsant and antimicrobial properties. orientjchem.org While direct studies on the anticonvulsant properties of 6-methoxyquinoline hydrochloride are limited, the broader class of quinoline derivatives has shown promise in this area. bohrium.com

In the realm of antimicrobial research, derivatives of 6-methoxyquinoline have been synthesized and tested against various pathogens. researchgate.netnih.gov For example, 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have shown moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Specifically, certain ester and thioether derivatives displayed notable activity against Gram-positive strains, while others were effective against Gram-negative bacteria. researchgate.net Furthermore, some derivatives have been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.gov Studies on aminated quinolinequinones have also identified compounds with promising antibacterial profiles against Staphylococcus aureus and Enterococcus faecalis. acs.org

Utility in Materials Science

The electronic and photophysical properties of 6-methoxyquinoline make it a valuable component in the field of materials science.

Fluorescent Probes and Sensors

Derivatives of 6-methoxyquinoline are utilized in the development of fluorescent probes for detecting and imaging specific analytes. chemimpex.com For example, they have been incorporated into sensors for zinc and chlorine ions. sigmaaldrich.com The compound 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) is a well-known fluorescent sensor used to image cellular zinc. nih.gov The fluorescence properties of 6-methoxyquinoline derivatives can be tuned by introducing different substituents, affecting their emission wavelengths and quantum yields. sciforum.net

Organic Light-Emitting Diodes (OLEDs)

6-Methoxyquinoline and its derivatives are being explored for their potential application in organic light-emitting diodes (OLEDs). nbinno.comchemimpex.com Their inherent electronic properties can contribute to the efficiency and performance of these devices, which are used in modern display technologies. nbinno.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25726-54-9 |

|---|---|

Molecular Formula |

C10H10ClNO |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

6-methoxyquinoline;hydrochloride |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2-7H,1H3;1H |

InChI Key |

FAQOOVPOWZVZFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methoxyquinoline and Its Derivatives

Established Synthetic Routes for the 6-Methoxyquinoline (B18371) Core

The synthesis of the quinoline (B57606) core is a well-established field with several named reactions that have been adapted for the preparation of 6-methoxyquinoline. These classical methods, while having their own merits and limitations, form the foundation for accessing this key heterocyclic structure.

The Skraup synthesis is a traditional and widely used method for quinoline synthesis. nih.gov It involves the reaction of an arylamine, in this case, p-anisidine (B42471), with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. nih.gov The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, Michael addition of the aniline (B41778) to acrolein, cyclization, and subsequent oxidation to form the quinoline ring. A specific method for synthesizing 6-methoxyquinoline via the Skraup reaction involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene (B124822), ferrous sulfate (B86663), and boric acid in the presence of concentrated sulfuric acid. mdpi.comnih.gov

The Doebner-von Miller reaction offers another versatile route to quinolines. This reaction utilizes an α,β-unsaturated carbonyl compound, which can be generated in situ, reacting with an aniline in the presence of a Lewis or Brønsted acid catalyst. osti.gov For the synthesis of 6-methoxyquinoline derivatives, p-anisidine would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.

The Combes quinoline synthesis involves the condensation of an arylamine with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to yield a 2,4-substituted quinoline. researchgate.netnih.gov By selecting p-anisidine as the arylamine, this method provides access to 6-methoxyquinolines with specific substitution patterns at the 2- and 4-positions. nih.govnih.gov

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone). researchgate.netcapes.gov.br This method is known for its efficiency and has been catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids. researchgate.net The reaction mechanism can proceed through either an initial aldol (B89426) addition or a Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. researchgate.net

| Synthetic Route | Reactants | Key Features |

| Skraup Synthesis | Arylamine (p-anisidine), Glycerol, Oxidizing Agent, Sulfuric Acid | Classic, forceful reaction conditions. nih.govmdpi.comnih.gov |

| Doebner-von Miller Reaction | Arylamine (p-anisidine), α,β-Unsaturated Carbonyl | Versatile, can use in situ generated carbonyls. osti.govnih.gov |

| Combes Synthesis | Arylamine (p-anisidine), β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. researchgate.netnih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Efficient, various catalytic systems available. researchgate.netcapes.gov.br |

Functionalization Strategies for 6-Methoxyquinoline Derivatives

The 6-methoxyquinoline core serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives with tailored properties.

Introduction of Carbonitrile Groups

The introduction of a carbonitrile group onto the 6-methoxyquinoline scaffold has been achieved through various synthetic routes. One notable method involves a Vilsmeier-Haack type reaction on a suitable precursor to yield 6-methoxyquinoline-3-carbonitrile (B3100304). researchgate.net This nitrile functionality can then serve as a synthetic handle for further transformations.

Synthesis of Sulfur-Containing Derivatives (Thioethers)

The synthesis of sulfur-containing derivatives, particularly thioethers, is a significant area of research. nih.gov Aryl thioethers are prevalent in many biologically active molecules. nih.gov General methods for the synthesis of aryl thioethers often involve the cross-coupling of aryl halides with thiols, a reaction first reported by Migita. nih.gov Palladium-catalyzed systems have been extensively developed for this purpose. nih.gov For 6-methoxyquinoline derivatives, this would typically involve the reaction of a halogenated 6-methoxyquinoline with a suitable thiol. The synthesis of 10-alkyl thiocolchicines, for example, has been achieved under mild conditions. researchgate.net

Formation of Carboxylic Acid and Carboxamide Derivatives

The Doebner reaction provides a direct route to 6-methoxy-2-arylquinoline-4-carboxylic acids by reacting substituted benzaldehydes, pyruvic acid, and p-anisidine. nih.gov These carboxylic acids can be further modified, for instance, by reduction to the corresponding alcohols using reagents like lithium aluminum hydride (LiAlH₄). nih.gov

Palladium-catalyzed aminocarbonylation of halo-substituted 6-methoxyquinolines is an efficient method for producing quinoline-6-carboxamides and quinoline-6-glyoxylamides. nih.gov The selectivity of the reaction towards mono- or double-carbonylation can be controlled by the choice of catalyst and reaction conditions. For example, using a XantPhos ligand under atmospheric pressure of carbon monoxide favors the formation of quinoline-6-carboxamides. nih.gov

| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Resulting Functional Group |

| Carboxylic Acid | Doebner Reaction | Substituted benzaldehyde, pyruvic acid, p-anisidine | -COOH at C4 nih.gov |

| Carboxamide | Palladium-catalyzed aminocarbonylation | 6-Iodoquinoline, Amine, CO, Pd(OAc)₂/XantPhos | -CONH₂ at C6 nih.gov |

Integration with other Heterocyclic Systems (e.g., Triazoles, Anilines, Tetrazoles)

The hybridization of the 6-methoxyquinoline scaffold with other heterocyclic systems has led to the development of novel molecular architectures.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,2,3-triazole derivatives. nih.govraco.cat This reaction can be used to link a 6-methoxyquinoline moiety bearing either an azide (B81097) or an alkyne to a complementary functionalized partner.

Anilines: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method can be employed to couple an amino group to a halogenated 6-methoxyquinoline or to couple 6-methoxyquinolin-amine with an aryl halide, thereby integrating aniline moieties. mdpi.com

Tetrazoles: Tetrazole rings can be synthesized from nitriles using azides, or through multi-component reactions like the Ugi-azide reaction. mdpi.comnih.gov For instance, 8-amino-6-methoxyquinoline (B117001) can be used as a precursor in an Ugi-azide reaction with an aldehyde, an isocyanide, and trimethylsilyl (B98337) azide to form a tetrazole ring linked to the quinoline core. mdpi.com

Halogenation and Arylation Strategies

Halogenation: The introduction of halogen atoms onto the quinoline ring is a key step for further functionalization, often serving as a handle for cross-coupling reactions. For example, 4-bromo-6-methoxy-2-methylquinoline (B1285067) has been synthesized and used in the preparation of other derivatives. rsc.org

Advanced Synthetic Approaches

Recent progress in synthetic methodologies has provided chemists with a powerful toolkit to construct the 6-methoxyquinoline scaffold with greater precision and efficiency. These advanced approaches often lead to higher yields and cleaner reactions compared to classical methods.

One notable advancement involves a modified Skraup synthesis that incorporates inhibitors to control the reaction's intensity. By adding ferrous sulfate and boric acid to the reaction of p-methoxyaniline with glycerol and p-methoxy nitrobenzene in the presence of concentrated sulfuric acid, excessive reaction is prevented, leading to an increased yield of 6-methoxyquinoline. guidechem.com The process involves heating the mixture to 140°C for 8-8.5 hours, followed by neutralization and extraction to isolate the final product. guidechem.com

Another modern approach utilizes the cyclization of o-aminobenzyl alcohols with ketones, facilitated by transition metal catalysts like iridium, to produce 6-methoxyquinoline. nbinno.com This method offers an alternative to the often harsh conditions of the Skraup synthesis.

Hybridization and Ligand Design Strategies

A key strategy in modern drug discovery and materials science is the concept of molecular hybridization, where distinct pharmacophores or functional moieties are combined into a single molecule. This approach is increasingly applied to the 6-methoxyquinoline framework to develop novel compounds with enhanced or new properties.

For instance, researchers have synthesized hybrids of 8-amino-6-methoxyquinoline and tetrazole, connected by various linkers. mdpi.com This hybridization approach aims to create new derivatives with potential applications in medicinal chemistry. mdpi.com The design of these hybrid molecules often involves careful consideration of the linker's nature and length to optimize the desired biological activity.

Ligand design also plays a crucial role, particularly in the context of metal-catalyzed reactions. The development of specific ligands can influence the reactivity and selectivity of the metal catalyst, enabling the synthesis of complex 6-methoxyquinoline derivatives that would be difficult to access otherwise. The design of these ligands is often guided by computational studies to predict their interaction with the metal center and the substrates.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, and the preparation of 6-methoxyquinoline and its derivatives is no exception. These catalysts offer highly efficient and selective routes to a wide array of quinoline-based structures.

A variety of transition metals, including copper, have been employed in the synthesis of quinazoline (B50416) derivatives, a related class of nitrogen-containing heterocycles. mdpi.com For example, CuI-catalyzed tandem reactions have been used to synthesize quinazoline derivatives from (2-bromophenyl)-methylamine and amides. mdpi.com Similar strategies can be adapted for the synthesis of 6-methoxyquinoline derivatives.

One specific example demonstrates the synthesis of 6-methoxyquinoline from p-anisidine and 1,3-propanediol (B51772) using a transition metal catalyst. chemicalbook.com The reaction is carried out in the presence of a co-catalyst under oxygen at 150°C for 12 hours, resulting in a 72% yield of the pure product after workup. chemicalbook.com

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Similarly, one-pot syntheses, where sequential reactions are carried out in the same vessel, streamline synthetic processes by avoiding the isolation and purification of intermediates.

The Doebner reaction, a one-step MCR, has been utilized to prepare 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov This reaction involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol (B145695). nih.gov This approach allows for the direct construction of the substituted quinoline core.

Another example is the multicomponent synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives through a sequential reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. mdpi.com These MCRs provide rapid access to complex quinoline structures from simple starting materials.

A patent describes a one-pot method for preparing esomeprazole (B1671258) that involves intermediates structurally related to 6-methoxyquinoline, highlighting the industrial applicability of such streamlined syntheses. google.com

Computational Design and Optimization of Synthesis Pathways

Computational chemistry has emerged as a powerful partner to experimental synthesis, enabling the design and optimization of reaction pathways before they are even attempted in the lab. These in silico methods can predict reaction outcomes, identify potential byproducts, and help in the selection of optimal reaction conditions.

Density Functional Theory (DFT) and other quantum chemical methods are used to investigate the molecular structure and properties of 6-methoxyquinoline derivatives. tandfonline.comnih.gov For example, the geometry of 2-formyl-6-methoxy-3-carbethoxy quinoline has been optimized using the B3LYP/6-311G* level of theory. nih.gov Such calculations provide insights into the electronic structure and reactivity of the molecules.

Computational tools are also employed to design entire synthetic pathways. rug.nl By analyzing reaction networks and using machine-learning algorithms, it is possible to identify the most efficient routes to a target molecule. frontiersin.org For instance, molecular docking studies can predict the binding interactions of synthesized compounds with biological targets, guiding the design of new derivatives with improved activity. nih.govmdpi.com This computational-experimental synergy accelerates the discovery and development of new 6-methoxyquinoline-based compounds.

Chemical Derivatization and Scaffold Utilization in Academic Contexts

Exploration of Diverse 6-Methoxyquinoline (B18371) Derivative Families

The versatility of the 6-methoxyquinoline scaffold is demonstrated by its use in the development of various classes of compounds targeting different biological pathways. nbinno.comgoogle.com Researchers have employed it as a starting point for creating inhibitors of drug efflux pumps, antimalarial agents, and potential anticancer therapeutics.

One notable family of derivatives is the 6-methoxy-2-arylquinolines , which have been investigated as inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a transmembrane protein responsible for the efflux of various drugs from cells, leading to multidrug resistance (MDR) in cancer therapy. nih.gov The synthesis of these derivatives often utilizes a one-step Doebner reaction, where a substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) (4-methoxyaniline) are refluxed in ethanol (B145695) to yield 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov

Another significant class of derivatives is the 8-amino-6-methoxyquinoline-tetrazole hybrids , designed as potential antimalarial agents. mdpi.com This work builds on the established importance of the 8-aminoquinoline (B160924) pharmacophore, found in drugs like primaquine (B1584692) and tafenoquine. mdpi.com The synthesis of these hybrids often involves a multi-component Ugi-azide reaction. In this process, 6-methoxyquinolin-8-amine, an aldehyde, tert-butyl isocyanide, and trimethylsilyl (B98337) azide (B81097) are combined to form a tetrazole ring linked to the quinoline (B57606) core. mdpi.comresearchgate.net

The 6-methoxyquinoline framework has also been incorporated into compounds designed as HIV-1 reverse transcriptase inhibitors and agents for treating a range of other conditions. guidechem.comgoogle.com Furthermore, related structures, such as 6,7-dimethoxyquinoline (B1600373) derivatives, have been identified as potent inhibitors of the G9a enzyme, a target in epigenetic cancer therapy, highlighting the broader utility of the methoxy-substituted quinoline scaffold. nih.gov

Table 1: Examples of 6-Methoxyquinoline Derivative Families in Academic Research

| Derivative Family | Core Scaffold | Synthetic Method | Target/Application |

|---|---|---|---|

| 6-Methoxy-2-arylquinolines | 6-Methoxyquinoline | Doebner Reaction | P-glycoprotein Inhibition nih.gov |

| 8-Amino-6-methoxyquinoline-tetrazole Hybrids | 8-Amino-6-methoxyquinoline (B117001) | Ugi-azide Reaction | Antimalarial mdpi.comresearchgate.net |

| Dihalido-8-hydroxyquinoline Ruthenium Complexes | 8-Hydroxyquinoline (B1678124) | Complexation with Ru(II) | Anticancer acs.org |

| 8-Hydroxyquinoline Glycoconjugates | 8-Hydroxyquinoline | Click Chemistry | Cytotoxic Agents mdpi.com |

Structure-Activity Relationship (SAR) Studies in Derivative Series

A cornerstone of medicinal chemistry is the systematic investigation of how molecular structure relates to biological activity. For 6-methoxyquinoline derivatives, SAR studies have been pivotal in identifying the key structural features that govern their performance, including the positioning of substituents and the nature of chemical linkers.

The biological activity of quinoline derivatives can be profoundly influenced by the type and position of substituents on the heterocyclic ring. nih.govmdpi.com Research has shown that even minor changes can lead to significant differences in potency and selectivity.

In the series of 6-methoxy-2-arylquinoline P-gp inhibitors, modifications to the aryl group at position 2 and the functional group at position 4 were critical. nih.gov For instance, converting the carboxylic acid at position 4 to a hydroxymethyl group (an alcohol) was found to be essential for potent P-gp inhibitory activity. nih.gov

Studies on other quinoline scaffolds, such as 8-hydroxyquinoline, provide further insight into substituent effects. Research on 5,7-dihalido-8-hydroxyquinoline derivatives as anticancer agents revealed that the substitution pattern significantly impacts activity. acs.orgnih.gov A bromo moiety, for example, was found to be important for high antifungal effect, whereas compounds with a nitro group showed no activity in some assays. nih.gov The position of substitution is also critical; studies on other aromatic systems have demonstrated that a methoxy (B1213986) group in the para position tends to enhance activity through electronic (mesomeric) effects, while an ortho substitution can decrease activity due to steric hindrance or unfavorable intramolecular interactions. nih.gov This principle highlights that the placement of a substituent can affect how the molecule interacts with its biological target. nih.govmdpi.com

Table 2: Influence of Substituents on the Activity of Quinoline Derivatives

| Base Compound | Substituent(s) | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-arylquinoline-4-carboxylic acid | -OH (alcohol) | 4 | Key for potent P-gp efflux inhibition | nih.gov |

| 8-Hydroxyquinoline | -Br (bromo) | 5 and/or 7 | Important for high antifungal effect | nih.gov |

| 8-Hydroxyquinoline | -NO₂ (nitro) | 5 and/or 7 | Resulted in loss of antifungal activity | nih.gov |

| Aromatic Seleninate | -OCH₃ (methoxy) | para | Enhances antioxidant activity | nih.gov |

| Aromatic Seleninate | -OCH₃ (methoxy) | ortho | Decreases antioxidant activity | nih.gov |

In the development of 8-amino-6-methoxyquinoline–tetrazole hybrids as antimalarials, the linker between the quinoline and tetrazole moieties was systematically varied. mdpi.com The studies aimed to understand how a greater distance or different chemical properties of the linker would impact antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net For example, integrating an additional ethyl linker between the 8-amino group and the tetrazole ring was explored to assess the impact of increased distance on activity. mdpi.com

Similarly, in a study of 8-hydroxyquinoline glycoconjugates, various linkers were synthesized to connect the quinoline core to sugar fragments. mdpi.com These linkers featured different functional groups, such as amides and carbamates, and were constructed using reactions like "click chemistry" to form a 1,2,3-triazole ring within the linker structure. mdpi.com The results demonstrated that the cytotoxicity of the resulting compounds was highly dependent on the structure of this linker, underscoring the importance of linker chemistry in optimizing the biological profile of complex derivatives. mdpi.com

Biological Activities and Mechanistic Investigations of 6 Methoxyquinoline Derivatives

Antimicrobial Research

Derivatives of quinoline (B57606) are recognized for their potent antimicrobial properties, a legacy that began with the discovery of quinine (B1679958). Modern research continues to explore this chemical space, leading to the development of new synthetic quinoline-based compounds with significant activity against a range of microbial pathogens.

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

The antibacterial activity of quinoline derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications to the quinoline core can enhance potency, particularly against drug-resistant strains.

For instance, novel 6-amino-8-methylquinolone derivatives have shown enhanced antibacterial activity, especially against Gram-positive bacteria. nih.gov One such derivative, a 1,2,3,4-tetrahydroisoquinolinyl compound, exhibited superior activity against Staphylococcus aureus strains, including methicillin-resistant (MRSA) and ciprofloxacin-resistant variants, when compared to the standard antibiotic ciprofloxacin. nih.gov Similarly, a new class of alkynyl isoquinolines has demonstrated potent bactericidal effects against a variety of Gram-positive bacteria, including MRSA and vancomycin-resistant S. aureus (VRSA), with minimum inhibitory concentrations (MICs) as low as 4 µg/mL. mdpi.com

Other studies on aminated quinolinequinones revealed moderate to promising activity against Gram-positive bacteria like S. aureus and Enterococcus faecalis, with MIC values reaching 19.53 μg/mL. acs.org Interestingly, these specific derivatives did not show efficacy against the tested Gram-negative strains. acs.org In contrast, derivatives of 7-methoxyquinoline (B23528) have been found to be effective against the Gram-negative bacterium Escherichia coli, with one compound exhibiting a MIC of 7.812 µg/mL. mdpi.com The development of resistance to widely used quinolones has spurred the investigation of new derivatives to overcome this challenge. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Alkynyl Isoquinolines | MRSA, VRSA | 4 - 8 | mdpi.com |

| Aminated Quinolinequinones | S. aureus, E. faecalis | 19.53 | acs.org |

| 7-Methoxyquinoline Derivative (3l) | E. coli | 7.812 | mdpi.com |

Antifungal Efficacy

The therapeutic scope of quinoline derivatives also extends to antifungal applications. Fungal infections, particularly from species like Candida albicans, pose a significant health threat, driving the search for new antifungal agents. nih.gov Research into methoxyquinoline derivatives has shown promising results in this area. Specifically, a synthesized 7-methoxyquinoline derivative demonstrated notable antifungal activity against Candida albicans, with a recorded MIC value of 31.125 µg/mL. mdpi.com This highlights the potential of the methoxyquinoline scaffold as a basis for developing novel treatments for fungal diseases.

Mechanisms of Action: Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)

The antibacterial effects of quinolones are primarily attributed to their ability to interfere with essential bacterial enzymes involved in DNA replication. nih.gov 6-Methoxyquinoline (B18371) serves as a key precursor in the synthesis of derivatives specifically designed to target these enzymes. sigmaaldrich.com

One of the main mechanisms involves the inhibition of bacterial DNA gyrase and topoisomerase IV. sigmaaldrich.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to a cascade of events that includes the cessation of DNA synthesis and ultimately, bacterial cell death. nih.govnih.gov The general mechanism for quinone antibiotics can also involve bioreductive activation, leading to the production of reactive oxygen species that cause DNA strand breaks. nih.gov Another proposed mechanism for certain aminated quinolinequinones is the targeting of thioredoxin reductase, an enzyme vital for bacterial survival under oxidative stress. acs.org

Antitumor and Cytotoxic Research

In addition to their antimicrobial properties, 6-methoxyquinoline derivatives have emerged as a promising class of compounds in oncology research. Studies have focused on their ability to inhibit the growth of cancer cells and induce programmed cell death through various molecular pathways.

Cell Proliferation Inhibition in Cancer Cell Lines (e.g., A549, HeLa)

Derivatives and complexes of 6-methoxyquinoline have demonstrated significant antiproliferative effects against various human cancer cell lines. Research on metal complexes of 6-methoxyquinoline (6MQ) revealed their potential as antitumor agents. A copper(II) complex of 6MQ (Cu6MQ) was particularly effective against the human lung carcinoma cell line, A549, exhibiting a half-maximal inhibitory concentration (IC50) of 57.9 µM after 24 hours of exposure. nih.gov This complex was shown to effectively decrease cell proliferation. nih.gov

The cytotoxic potential of the broader quinoline class has been evaluated against multiple cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. researchgate.net For example, the quinoline alkaloid cinchonine (B1669041) has been shown to inhibit the proliferation of both HeLa and A549 cells in a manner dependent on concentration and time. nih.gov Furthermore, other targeted inhibitors that act on mitotic pathways have also shown efficacy, with one such inhibitor (INH1) displaying an IC50 value of 56 µM on both A549 and HeLa cell lines, underscoring the sensitivity of these lines to pathway-specific inhibition. scielo.brscielo.br

Table 2: Cytotoxic Activity of Quinoline-Related Compounds

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Copper(II)-6-Methoxyquinoline Complex (Cu6MQ) | A549 | 57.9 µM | nih.gov |

Induction of Apoptosis and Necrosis Pathways

A key mechanism behind the antitumor activity of 6-methoxyquinoline derivatives is the induction of programmed cell death, primarily apoptosis and, in some cases, necrosis. The copper(II) complex of 6-methoxyquinoline (Cu6MQ) was found to induce apoptosis in A549 lung cancer cells. nih.gov This process was linked to oxidative DNA damage and a subsequent arrest of the cell cycle at the G2/M phase. nih.gov In contrast, a zinc(II) complex of 6MQ (Zn6MQ) was shown to induce cell death primarily through necrosis. nih.gov

The induction of apoptosis by quinoline-based compounds often involves the classical caspase pathway. For instance, other quinoline derivatives have been shown to trigger apoptosis through the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov This process can be initiated by various upstream signals, including the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. plos.org This release activates the caspase cascade, leading to DNA fragmentation and the characteristic morphological changes of apoptosis. plos.org Studies with the related alkaloid cinchonine have also confirmed its ability to induce early apoptosis in both HeLa and A549 cells. nih.gov

Cell Cycle Arrest Mechanisms

Derivatives of 6-methoxyquinoline have demonstrated the ability to interfere with the normal progression of the cell cycle, a key target in cancer therapy. For instance, the moscatilin derivative, MT-6, has been shown to inhibit the proliferation and viability of ovarian cancer cells. nih.gov Treatment of SKOV3 ovarian cancer cells with MT-6 resulted in a significant arrest of the cell cycle at the G2/M phase, which was followed by an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis. nih.gov This cell cycle arrest is associated with a concentration-dependent increase in mitotic markers, mitotic kinases, and regulators of the G2/M transition. nih.gov

| Compound | Cell Line | Effect | Concentration |

| MT-6 | SKOV3 (Ovarian Cancer) | G2/M phase arrest, increased sub-G1 population | Submicromolar IC50 values |

Oxidative Stress Induction and DNA Damage

The induction of oxidative stress and subsequent DNA damage is another mechanism through which 6-methoxyquinoline derivatives exert their biological effects. nih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to damage of cellular components, including DNA. researchgate.netscientificarchives.comnih.gov

Quinoline derivatives have been recognized for their potential to act as potent antioxidants, which can paradoxically also lead to the induction of oxidative stress in pathological contexts, contributing to neuroprotection in some cases. nih.gov In the context of cancer, chemotherapeutic drugs that induce bulky DNA damage, such as cisplatin (B142131) and doxorubicin, are known to stimulate the production of persistent endogenous ROS. researchgate.net This increase in ROS levels has been correlated with the formation of DNA double-strand breaks (DSBs). researchgate.net The cellular response to DNA damage is a critical factor, and the interplay between DNA repair pathways and ROS generation is an active area of investigation. researchgate.net

For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to reduce the levels of 8-isoprostane, as well as lipid and protein oxidation products, highlighting its antioxidant properties. researchgate.net

Mitochondrial Electron Transport Chain Inhibition

Mitochondria are central to cellular metabolism and are a key source of ROS. nih.gov The mitochondrial electron transport chain (ETC) is a series of protein complexes that transfer electrons and pump protons to generate ATP. youtube.com Inhibition of the ETC can lead to reduced ATP production and increased ROS generation. nih.gov

The antioxidant ethoxyquin (B1671625) (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) has been shown to inhibit the mitochondrial respiratory chain. nih.gov Specifically, it produces a strong, concentration-dependent inhibition of oxygen uptake in intact liver mitochondria and submitochondrial particles. nih.gov A significant finding was the direct inhibitory effect of ethoxyquin on NADH dehydrogenase (Complex I). nih.gov Various compounds are known to inhibit specific complexes of the ETC, such as rotenone (B1679576) (Complex I), antimycin A (Complex III), and potassium cyanide (Complex IV). nih.govcaymanchem.com Inhibition of these complexes disrupts the flow of electrons, leading to decreased ATP synthesis and reduced oxygen consumption. youtube.com

| Inhibitor | Target Complex | Effect |

| Rotenone | Complex I | Inhibits electron transfer from iron-sulfur centers to ubiquinone. youtube.com |

| Antimycin A | Complex III | Binds to the Qi site and disrupts electron flow. youtube.com |

| Ethoxyquin | Complex I (NADH dehydrogenase) | Strong, concentration-dependent inhibition of oxygen uptake. nih.gov |

Antimalarial Research

The quinoline ring is a fundamental scaffold in many antimalarial drugs. nih.gov

Antiplasmodial Activity against Plasmodium falciparum

Derivatives of 6-methoxyquinoline have been a cornerstone of antimalarial drug discovery. nih.gov A variety of these compounds have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.netiium.edu.my For example, new series of compounds prepared from 6-methoxyquinolin-8-amine have shown promising antiplasmodial activity against the NF54 strain of P. falciparum. nih.gov The effectiveness of these compounds is often influenced by the nature of the linkers and substituents attached to the quinoline core. nih.gov

The antiplasmodial activity is typically assessed using assays such as the SYBR Green I-based fluorescence assay, which measures parasite proliferation. nih.gov The goal is to identify compounds with high activity against the parasite and low cytotoxicity against mammalian cells, indicated by a high selectivity index. iium.edu.mynih.gov

Significance of the 8-Amino-6-Methoxyquinoline (B117001) Pharmacophore

The 8-amino-6-methoxyquinoline scaffold is a critical pharmacophore in antimalarial drugs, most notably in primaquine (B1584692). nih.govwho.int This class of compounds is essential for the radical cure of malaria infections caused by P. vivax and P. ovale and also acts as a potent gametocytocide in P. falciparum infections. who.int The development of new derivatives often involves modifications at various positions of the primaquine molecule to enhance activity and reduce toxicity. nih.gov For instance, 4-ethylprimaquine, a derivative of primaquine, has shown activity comparable to the parent compound against Plasmodium cynomolgi but with lower toxicity. nih.gov

Enzyme Inhibition Studies

6-Methoxyquinoline derivatives have been investigated as inhibitors of various enzymes, which is a common strategy in drug design. researchgate.netnih.gov

For example, functionalized methoxyquinoline derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA). researchgate.net Some of these derivatives have shown potent inhibition of AChE with low IC50 values. researchgate.net Additionally, certain 6-methoxy-2-arylquinoline analogues have been designed and synthesized as inhibitors of P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer. nih.gov

Furthermore, diazepino-quinoline derivatives have been synthesized and found to be significant inhibitors of GSK-3β, an enzyme implicated in various diseases. ajol.info

| Compound Class | Target Enzyme | Significance |

| Functionalized methoxyquinolines | Acetylcholinesterase (AChE), Carbonic Anhydrase (CA) | Potential for treating Alzheimer's and other diseases. researchgate.net |

| 6-methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Overcoming multidrug resistance in cancer. nih.gov |

| Diazepino-quinolines | Glycogen synthase kinase 3β (GSK-3β) | Potential therapeutic for various diseases, including cancer. ajol.info |

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I and II)

Information directly linking 6-Methoxyquinoline;hydrochloride or its specific derivatives to the inhibition of human carbonic anhydrase isoenzymes I and II is not available in the provided search results. General studies on carbonic anhydrase inhibitors focus on other chemical scaffolds such as sulphonamides, quinazolinones, and trimethoxyindane derivatives. nih.govmdpi.comfrontiersin.org

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is a well-established ATP-binding cassette (ABC) transporter that functions as a transmembrane efflux pump. mdpi.com In oncology, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), as it actively expels a wide array of chemotherapeutic drugs, thereby reducing their intracellular concentration and efficacy. mdpi.com Consequently, the development of P-gp inhibitors is a significant strategy to overcome MDR in cancer therapy. mdpi.comnih.gov

A series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized as potential P-gp inhibitors. nih.govmums.ac.ir In one study, these compounds were evaluated for their ability to inhibit the efflux of rhodamine 123, a known P-gp substrate, in a multidrug-resistant gastric carcinoma cell line (EPG85-257RDB) that overexpresses P-gp. nih.govmums.ac.ir The majority of the synthesized compounds showed low cytotoxicity. nih.gov

Among the tested analogues, alcoholic quinoline derivatives demonstrated significant P-gp inhibitory activity. mums.ac.ir Specifically, compounds with a hydroxymethyl group at position 4 of the quinoline ring played a key role in the inhibition of P-gp efflux. nih.gov The two most potent compounds were found to be considerably stronger than the reference drug, verapamil. mums.ac.irnih.gov

| Compound ID | Structure | P-gp Inhibition (Fold vs. Verapamil) |

| 5a | (6-methoxy-2-phenylquinolin-4-yl) methanol (B129727) | 1.3-fold stronger |

| 5b | (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol | 2.1-fold stronger |

| Verapamil | Reference Drug | 1.0 (Baseline) |

This table presents the P-gp inhibitory activity of the most potent 6-methoxyquinoline derivatives compared to the standard P-gp inhibitor, verapamil, at a concentration of 10 μM. Data sourced from Iranian Journal of Pharmaceutical Research. nih.govmums.ac.ir

Conversely, derivatives featuring carboxylic acid or methyl carboxylate groups at the same position did not exhibit significant P-gp inhibitory effects at the tested concentrations. nih.gov These findings highlight the structural requirements for potent P-gp inhibition within this class of compounds.

Histone Deacetylase Inhibition

There is no specific information within the search results detailing the activity of this compound or its derivatives as histone deacetylase (HDAC) inhibitors. The literature on HDAC inhibitors primarily describes other chemical classes, such as indazole-based compounds. nih.govnih.gov

Targeting Mycobacterial Enzymes (e.g., DNA gyrase, QcrB T313I, InhA, DprE1, MmpL3)

6-Methoxyquinoline serves as a precursor in the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) derivatives which have been identified as inhibitors of bacterial DNA gyrase and topoisomerase, suggesting a potential mechanism for their antitubercular effects. sigmaaldrich.com While other quinolone derivatives have been investigated for antimycobacterial activity, specific targets for the 6-methoxyquinoline scaffold beyond DNA gyrase are not detailed in the provided results. rsc.orgnih.gov

Other Reported Biological Activities

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development of new therapeutic agents, particularly for treating multidrug-resistant (MDR) strains. rsc.org Quinolone derivatives have been a focus of research for new antimycobacterial agents. rsc.org

The 6-methoxyquinoline scaffold is a key precursor in the synthesis of compounds with potential antitubercular activity. sigmaaldrich.com Research has led to the development of 3-fluoro-6-methoxyquinoline derivatives designed to inhibit essential bacterial enzymes. sigmaaldrich.com Furthermore, broader screening of quinolone derivatives has identified compounds with significant activity against the H37Rv strain of M. tuberculosis and MDR-TB strains. rsc.org For example, certain quinolone derivatives demonstrated minimum inhibitory concentration (MIC) values in the range of 1.2–3 μg/mL against the H37Rv strain and showed efficacy against MDR-TB strains. rsc.org

| Compound Class | Target Organism | Activity (MIC) |

| Quinolone Derivative 6b6 | M. tuberculosis H37Rv | 1.2–3 μg/mL |

| Quinolone Derivative 6b12 | M. tuberculosis H37Rv | 1.2–3 μg/mL |

| Quinolone Derivative 6b21 | M. tuberculosis H37Rv | 1.2–3 μg/mL |

| Quinolone Derivative 6b21 | MDR-TB Strain | 0.9 μg/mL |

This table shows the minimum inhibitory concentration (MIC) of promising quinolone derivatives against susceptible and multidrug-resistant strains of M. tuberculosis. Data sourced from RSC Publishing. rsc.org

These active compounds were also found to be non-toxic toward mammalian cell lines, indicating a degree of selectivity for the mycobacterium. rsc.org This line of research suggests that the quinoline scaffold, including derivatives of 6-methoxyquinoline, represents a promising starting point for developing new antitubercular agents. rsc.org

Anti-HIV Activity

Derivatives of 6-aminoquinolone have emerged as promising candidates for the development of novel anti-HIV agents due to their unique and diverse mechanisms of action. nih.gov Research centered on the lead compound, WM5, has demonstrated its ability to inhibit the Tat-mediated long terminal repeat (LTR) driven transcription, a critical step in the replication cycle of HIV-1. nih.gov Building upon this discovery, a broader series of 6-aminoquinolones were designed and synthesized, leading to the identification of several highly potent anti-HIV 6-amino derivatives and the elucidation of their structure-activity relationship. nih.gov

Notably, compounds 26c , 26e , 26i , and 26j have shown remarkable efficacy in inhibiting HIV replication, with 50% inhibitory concentrations (IC50) in the range of 0.0087-0.7 µg/mL in MT-4, PBMCs, and CEM cell lines. These compounds also exhibit favorable selectivity indexes, reaching values greater than 1000 in CEM cell lines for compounds 26e and 26i . nih.gov Time-of-addition experiments have confirmed that these potent 6-aminoquinolones act at a post-integration stage in the HIV replication cycle. nih.gov

Another series of 6-aminoquinolone compounds were assessed for their in vitro activity against HIV-1. nih.gov Compound 12a , which features a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was identified as the most active in inhibiting HIV-1 replication in de novo infected C8166 human lymphoblastoid cell lines, with an EC50 value of 0.1 µM. nih.gov This activity was significantly higher than that of related compounds with cyclopropyl (B3062369) or tert-butyl substituents at the N-1 position. nih.gov The antiviral effect was diminished when the C-6 amino group was substituted with a fluorine atom, highlighting the importance of the amino group for activity. These active quinolone derivatives are believed to exert their effect through a nucleic acid-targeted mechanism, as they interact efficiently with TAR RNA. nih.gov

Furthermore, 2-phenylamino-4-phenoxyquinoline derivatives have been investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.com The design of these molecules was inspired by the pharmacophoric structures of existing drugs like nevirapine, efavirenz, and rilpivirine. mdpi.com Two compounds in this series, 4-(2′,6′-dimethyl-4′-formylphenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6b) and 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (6d) , demonstrated significant inhibitory activity against HIV-1 RT with IC50 values of 1.93 µM and 1.22 µM, respectively, comparable to that of nevirapine. mdpi.com

Table 1: Anti-HIV Activity of 6-Aminoquinolone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (CEM) |

|---|---|---|---|

| 26e | CEM | - | >1000 |

| 26i | CEM | - | >1000 |

| 12a | C8166 | 0.07 (EC50) | - |

Antiepileptic Activity

The quinoline scaffold and its related heterocyclic structures, such as quinazolines, have been a subject of interest in the search for new antiepileptic drugs (AEDs). nih.govmdpi.com Methaqualone and mecloqualone, both quinazoline (B50416) analogues, were historically approved as anticonvulsant drugs. nih.gov More recent research has focused on modifying the quinazolin-4(3H)-one structure to develop analogues with enhanced anticonvulsant properties. mdpi.com

A study involving newly synthesized quinazoline-4(3H)-ones evaluated their anticonvulsant activity in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The majority of the tested compounds showed varying degrees of protection against scPTZ-induced seizures at a dose of 100 mg/kg. nih.gov Another study synthesized a series of quinazolin-4(3H)-one derivatives and found that compound 8b (R¹ = p-CN-C₆H₄-) exhibited the most potent anticonvulsant activity. mdpi.com

While direct studies on the antiepileptic activity of 6-methoxyquinoline hydrochloride are limited, the established anticonvulsant properties of the broader quinoline and quinazoline classes suggest a potential avenue for future research. nih.govmdpi.com The development of new anticonvulsants is crucial, as current AEDs often have significant side effects and are not effective for all types of epilepsy. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Seizure Model | Activity |

|---|---|---|

| Methaqualone | - | Approved Anticonvulsant nih.gov |

| Mecloqualone | - | Approved Anticonvulsant nih.gov |

| Compound 8b | scPTZ | Most Potent in Series mdpi.com |

Anti-Alzheimer Activity

Derivatives of 6-methoxyquinoline are being investigated as potential therapeutic agents for Alzheimer's disease (AD), primarily through the inhibition of cholinesterases. researchgate.net Functionalized methoxy (B1213986) quinoline derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of AD. researchgate.net For instance, certain derivatives have shown IC50 values for AChE inhibition as low as 3.15 µM. researchgate.net

Research on N-allyl-tetrahydroquinolines has shown that a derivative with a methoxy group at the 6-position (6-OCH3) exhibits inhibitory activity against butyrylcholinesterase (BChE), with an IC50 value better than other tested compounds in the series. arabjchem.org The order of activity against BChE for these derivatives was found to be 6-CH₂CH₃ > 6-Br > 6-CH > 6-OCH₃ > 6-Cl > 6-F > 6-H. arabjchem.org

The 8-hydroxyquinoline (B1678124) scaffold, structurally related to 6-methoxyquinoline, has also been a focus of anti-Alzheimer's research. Clioquinol, an 8-hydroxyquinoline analog, has been shown to modulate metal-induced Aβ-aggregation and possesses good blood-brain barrier permeability. arabjchem.org Another 8-hydroxyquinoline derivative, compound 4 , has demonstrated neuroprotective effects by acting as a brain-penetrating iron chelator and inhibiting mitochondrial membrane lipid peroxidation. arabjchem.org

Table 3: Cholinesterase Inhibitory Activity of Methoxyquinoline Derivatives

| Compound Class | Enzyme | IC50 |

|---|---|---|

| Functionalized Methoxy Quinoline Derivative | AChE | 3.15 µM researchgate.net |

| N-allyl-tetrahydroquinoline (6-OCH3) | BChE | Not specified, but better than other derivatives in the series arabjchem.org |

Antioxidant and Anti-inflammatory Properties

Quinoline derivatives are recognized for their potential as potent antioxidants, which can offer neuroprotection in conditions like Parkinson's disease. researchgate.netmdpi.com A derivative of 6-hydroxyquinoline (B46185), 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of experimental Parkinson's disease. mdpi.com The antioxidant properties of HTHQ were evidenced by a reduction in the levels of 8-isoprostane and products of lipid and protein oxidation. mdpi.com

Although research on the direct antioxidant and anti-inflammatory properties of 6-methoxyquinoline hydrochloride is not extensively documented, the activities of structurally similar compounds suggest that the quinoline scaffold is a promising framework for developing agents that can combat oxidative stress and inflammation. researchgate.netmdpi.com Some derivatives of 4-hydroxyquinoline (B1666331) have also demonstrated significant in vivo anti-inflammatory activity. mdpi.com

Table 4: Antioxidant and Anti-inflammatory Effects of a 6-Hydroxyquinoline Derivative (HTHQ)

| Parameter | Effect of HTHQ |

|---|---|

| 8-isoprostane levels | Reduced mdpi.com |

| Lipid oxidation products | Reduced mdpi.com |

| Protein oxidation products | Reduced mdpi.com |

| NF-κB-mediated inflammation | Alleviated mdpi.com |

Investigation of Proton-Transfer Reactions in Solution

Deprotonation Rates of Water by 6-Methoxyquinoline

6-Methoxyquinoline (6MQ) exhibits enhanced basicity upon excitation to its lowest singlet state. tau.ac.il This property allows it to deprotonate water, a reaction that has been studied using time-resolved subnanosecond techniques and steady-state fluorescence. tau.ac.ilacs.org The acid-base kinetics of excited 6MQ can be represented by the following equilibrium:

ΦN* + H₂O ⇌ ΦN*H⁺ + OH⁻ (k₁, k₋₁)

The rate of protonation (k₁) of the excited 6MQ by water was determined to be 5.2 × 10⁶ M⁻¹ s⁻¹. tau.ac.il The neutralization rate (k₋₁), which represents the reprotonation of the excited conjugate acid by hydroxide (B78521) ions, was found to be diffusion-controlled, with a rate constant of 3.1 × 10¹⁰ M⁻¹ s⁻¹. tau.ac.il The pK* of the excited 6MQ was determined to be 11.8. tau.ac.il

The study also investigated the deuterium (B1214612) isotope effects on these rates, finding that k₁H/k₁D = 3.5 and k₋₁H/k₋₁D = 2.2. tau.ac.il These findings provide fundamental insights into the dynamics of proton transfer involving an excited-state base and water. acs.org

Table 5: Kinetic Parameters for the Deprotonation of Water by Excited 6-Methoxyquinoline

| Parameter | Value |

|---|---|

| Protonation rate (k₁) | 5.2 × 10⁶ M⁻¹ s⁻¹ tau.ac.il |

| Neutralization rate (k₋₁) | 3.1 × 10¹⁰ M⁻¹ s⁻¹ tau.ac.il |

| pK* | 11.8 tau.ac.il |

| Deuterium isotope effect (k₁H/k₁D) | 3.5 tau.ac.il |

| Deuterium isotope effect (k₋₁H/k₋₁D) | 2.2 tau.ac.il |

Excited State Proton Transfer Dynamics

The dynamics of excited-state proton transfer (ESPT) are a key feature of many quinoline derivatives. In a study of 1-methyl-6-hydroxyquinolinium , a derivative of 6-methoxyquinoline, embedded in a solid matrix of poly(2-hydroxyethyl methacrylate), ESPT was observed to occur within 3.3 ns to form an ion pair. nih.gov The back-reaction, or geminate recombination, occurred on a timescale of 3.7 ns. nih.gov

While direct studies on 6-methoxyquinoline hydrochloride are limited, research on related compounds provides valuable insights. For instance, the ESPT of 7-hydroxyquinoline (B1418103) is mediated by methanol molecules and requires significant solvent reorganization. nih.gov The study of phenol-quinoline molecules has shown that the nature of the hydrogen bond (loose or tight) can influence the ESIPT reaction process, with or without the assistance of skeletal deformation motion. rsc.org

Recent work on 5-methoxyquinoline (B23529) (5-MeOQ) has shown it to be a promising photobase for studying ESPT due to a significant increase in its pKa upon photoexcitation (from 4.9 to 15.1). acs.org This compound can readily deprotonate alcohols with low pKa values in the bulk solvent. acs.org These studies on related quinoline derivatives underscore the rich and complex photochemistry of this class of compounds.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Methoxyquinoline (B18371) at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) has become a primary method for studying quinoline (B57606) derivatives due to its balance of computational cost and accuracy. researchgate.netrsc.org DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and chemical reactivity descriptors. researchgate.net

In studies of related quinoline compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed. researchgate.netresearchgate.net For example, in the analysis of 3,6,8-trimethoxyquinoline, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the molecular geometry and calculate theoretical vibrational frequencies, which showed good agreement with experimental FT-IR and NMR data. researchgate.net Similar studies on methylquinolines also utilized the B3LYP functional with the 6-31++G(d,p) basis set to perform a complete vibrational assignment based on total energy distribution (TED). researchgate.net These applications demonstrate the utility of DFT in elucidating the structural and spectroscopic properties of substituted quinolines like 6-Methoxyquinoline.

Table 1: Examples of DFT Calculation Parameters Used for Quinoline Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Studied | Functional | Basis Set | Properties Calculated | Reference |

|---|---|---|---|---|

| 3,6,8-Trimethoxyquinoline | B3LYP | 6-311G(d,p) | Molecular geometry, MEP, FMOs, Thermodynamic parameters | researchgate.net |

| 2-,4-,6-Methylquinoline (B44275) | B3LYP | 6-31++G(d,p) | Molecular geometry, Vibrational frequencies (Harmonic & Anharmonic), TED | researchgate.net |

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation without empirical parameterization, providing a foundational level of theory for quantum chemical calculations. aps.org While DFT includes electron correlation effects to some extent, HF theory neglects them, which can impact the accuracy of predictions. However, HF is often used in conjunction with DFT for comparative purposes.

For instance, in the computational investigation of 3,6,8-trimethoxyquinoline, both HF and DFT methods were used with the 6-311G(d,p) basis set to optimize the molecular geometry. researchgate.net A comparison of the results showed that the geometric parameters calculated by both methods were in close agreement with experimental data obtained from X-ray crystallography. researchgate.net Similarly, studies on 2-,4-, and 6-methylquinoline have employed the HF method alongside DFT to calculate molecular geometry and vibrational frequencies. researchgate.net These studies highlight the role of HF as a baseline theoretical method that, despite its limitations, remains a valuable tool in the computational analysis of quinoline structures.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly influence the accuracy and computational cost of the calculation.

Commonly used basis sets for molecules like 6-Methoxyquinoline are the Pople-style basis sets, such as 6-31G and 6-311G. gaussian.com These are split-valence basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. youtube.com To improve accuracy, these basis sets are often augmented with:

**Polarization functions (e.g., (d,p) or ): These allow for non-spherical distribution of electron density, which is crucial for accurately describing chemical bonds. For example, adding a 'd' function to heavy atoms (non-hydrogen) and a 'p' function to hydrogen atoms allows the orbitals to change shape. youtube.com

Diffuse functions (e.g., + or ++): These are important for describing molecules with lone pairs or anions, as they allow for electron density to exist further from the nucleus. The first '+' adds diffuse functions to heavy atoms, while the second adds them to hydrogens. youtube.com

In studies on quinoline derivatives, basis sets like 6-311G(d,p) and 6-31++G(d,p) are frequently chosen to achieve a good balance between accuracy and computational expense. researchgate.netresearchgate.net The selection of a basis set such as 6-311G for second-row atoms involves a contraction of a larger number of primitive Gaussian functions into a more manageable set of functions for the core and valence orbitals. gaussian.com

Table 2: Common Pople-style Basis Sets in Computational Chemistry This table is interactive and can be sorted by clicking on the headers.

| Basis Set | Description | Typical Application | Reference |

|---|---|---|---|

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Low-cost initial calculations, very large systems. | gaussian.com |

| 3-21G | Split-valence; core orbitals by 3 Gaussians, valence by 2 and 1. | Modest-quality calculations, larger molecules. | gaussian.com |

| 6-31G(d) | Split-valence with polarization functions on heavy atoms. | Standard for geometry optimizations and frequency calculations. | gaussian.comyoutube.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of 6-Methoxyquinoline in a more complex environment, such as its interaction with biological macromolecules or its dynamics over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 6-Methoxyquinoline) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding affinity and identifying key interactions.

Derivatives of 6-Methoxyquinoline have been investigated as potential inhibitors of various biological targets. For example, molecular docking studies were performed on 2-aryl-6-methoxyquinoline derivatives to explore their potential as P-glycoprotein (P-gp) inhibitors, a protein associated with multidrug resistance in cancer. nih.gov Similarly, docking studies on novel quinoline derivatives have been used to investigate their binding modes within the active sites of targets like Estrogen Receptor alpha and EGFR. nih.gov In a study on tetrahydroquinoline derivatives as anticancer agents, docking was used to predict the binding poses of the inhibitors within the active site of Lysine-specific demethylase 1 (LSD1). mdpi.com These studies typically involve identifying hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.

Table 3: Examples of Molecular Docking Studies on Quinoline Derivatives This table is interactive and can be sorted by clicking on the headers.

| Derivative Class | Protein Target | Purpose of Study | Reference |

|---|---|---|---|

| 2-Aryl-6-methoxyquinolines | P-glycoprotein (P-gp) | Investigate P-gp inhibition for overcoming multidrug resistance. | nih.gov |

| Tetrahydroquinolines | Lysine-specific demethylase 1 (LSD1) | Design of novel anticancer inhibitors. | mdpi.com |

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by calculating the trajectory of atoms and molecules over time. nih.gov This technique is used to study the conformational changes, stability, and intermolecular interactions of systems ranging from single molecules to large biological complexes.

For quinoline derivatives, MD simulations can be used to refine the results of molecular docking. For instance, after docking tetrahydroquinoline inhibitors into the LSD1 enzyme, 100-nanosecond MD simulations were performed to assess the stability of the ligand-protein complexes. mdpi.com By analyzing the root-mean-square deviation (RMSD) of the atomic coordinates over time, researchers can confirm whether the ligand remains stably bound in its predicted pose. mdpi.com Coarse-grained molecular dynamics (CGMD) simulations, which simplify atomic representations to study larger systems over longer timescales, are also a valuable tool, for example in studying drug delivery systems. nih.gov These simulations offer deeper insights into the dynamic behavior and stability of ligand-receptor interactions that are not captured by static docking models. mdpi.commdpi.com

Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecular systems. For quinoline derivatives, methods like Density Functional Theory (DFT) are employed to calculate electronic properties that govern their behavior. The stability of a molecule can be related to its kinetic stability, which is often inferred from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap is characteristic of high kinetic stability and low chemical reactivity because it signifies that a greater amount of energy is required to excite an electron from the HOMO to the LUMO, which is a key step in many chemical reactions. researchgate.netlabscoop.com Conversely, a smaller energy gap suggests that the molecule is more polarizable and more prone to chemical reactions. researchgate.net The reactivity of a molecule can be gauged by this energy difference between the HOMO and LUMO orbitals. reddit.com

Analysis of Electronic Structure and Reactivity Parameters

The electronic structure of 6-methoxyquinoline hydrochloride dictates its reactivity. The protonation of the quinoline nitrogen atom significantly influences the electron distribution across the aromatic system. Computational methods, particularly DFT, are used to quantify various parameters that describe this electronic structure.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the HOMO and LUMO, are central to understanding chemical reactivity. researchgate.net The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level represents its electron-accepting ability. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.netresearchgate.net

In computational studies of related systems, DFT calculations have been used to determine these values. For instance, calculations on a series of related Ru(II) complexes containing substituted bipyridine ligands (structurally related to quinoline) show how substituent changes affect the HOMO and LUMO energies. sigmaaldrich.com The introduction of different functional groups can tune the energy gap, thereby modifying the molecule's electronic properties and reactivity. sigmaaldrich.com While specific values for 6-methoxyquinoline hydrochloride were not found in the searched literature, the general principles of FMO theory apply. The protonation at the nitrogen atom is expected to lower the energy of both the HOMO and LUMO, with a particularly pronounced effect on the LUMO, making the molecule a better electron acceptor.

Interactive Table: Frontier Molecular Orbital Energies of Related Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Methoxy (B1213986) Substituted Substrate | - | - | 7.93 | DFT |

| Chloro Substituted Substrate | - | - | 8.53 | DFT |

| Indole-Imine Intermediate | - | - | 8.1 | DFT |

Note: The data in this table is derived from studies on different molecular systems to illustrate the concept of HOMO-LUMO gaps as reactivity predictors. reddit.com Specific values for 6-Methoxyquinoline hydrochloride are not available in the cited literature.

Identification of Electrophilic and Nucleophilic Attack Sites

Molecular Electrostatic Potential (MEP) maps are a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP illustrates the charge distribution on the molecule's surface, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack, and blue regions (positive potential) indicating electron-deficient areas susceptible to nucleophilic attack.

For 6-methoxyquinoline hydrochloride, the protonated nitrogen atom and the adjacent hydrogen create a region of strong positive electrostatic potential, making the heterocyclic ring a prime target for nucleophilic attack. Conversely, the benzene (B151609) ring, influenced by the electron-donating methoxy group, and the oxygen atom itself, would exhibit higher electron density, representing potential sites for electrophilic interaction.

Supramolecular Interactions Modeling

The modeling of supramolecular interactions is crucial for understanding how molecules pack in the solid state and interact with their environment. These non-covalent interactions, though weak, collectively determine the crystal structure and physical properties of the compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. multxpert.comacs.org This analysis partitions the crystal space into regions where the electron density of a given molecule dominates, providing insights into the nature and extent of close contacts between neighboring molecules.

Interactive Table: Percentage Contributions of Intermolecular Contacts in 6-Methoxyquinoline N-Oxide Dihydrate

| Intermolecular Contact Type | Contribution (%) |

| H···H | 45.7 |

| O···H/H···O | 28.6 |

| C···H/H···C | 15.5 |

| C···C | 4.6 |

| N···H/H···N | 3.3 |

| C···O/O···C | 1.5 |

| N···C/C···N | 0.4 |

| O···N/N···O | 0.4 |

Source: Data derived from the Hirshfeld surface analysis of 6-methoxyquinoline N-oxide dihydrate.

This analysis provides a quantitative fingerprint of the intermolecular interactions, confirming the importance of hydrogen bonding and other weak interactions in stabilizing the crystal structure. sigmaaldrich.com

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are paramount in dictating the supramolecular architecture and solid-state properties of crystalline organic compounds. In the case of 6-Methoxyquinoline;hydrochloride, a combination of hydrogen bonding and π-stacking interactions are the primary forces governing its crystal packing. Computational analysis and theoretical studies of related quinoline structures provide significant insight into the nature and geometry of these interactions.

Hydrogen Bonding

In addition to this primary interaction, weaker C-H···O and C-H···Cl hydrogen bonds are also anticipated. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, interacting with aromatic or aliphatic C-H donors from adjacent molecules. Similarly, the chloride ion can accept hydrogen bonds from aromatic C-H groups on the quinoline ring. While individually less energetic than the N⁺-H···Cl⁻ bond, the cumulative effect of these weaker interactions provides significant stabilization to the three-dimensional crystal structure.

Studies on related heterocyclic structures provide context for the geometry of these bonds. For instance, in crystals of 2-amino-4-methoxy-6-methylpyrimidine, N-H···N hydrogen bonds with N···N distances of 3.136 Å and 3.212 Å link molecules into chains. nih.gov In another related structure, 2-chloro-3-hydroxymethyl-6-methoxyquinoline, molecules are linked by O—H⋯N hydrogen bonds, forming chains that propagate along a crystallographic axis. nih.gov These examples highlight how hydrogen bonding dictates the formation of extended supramolecular motifs in quinoline and pyrimidine (B1678525) derivatives.

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) | Significance |

|---|---|---|---|---|

| N⁺-H (Quinoline) | Cl⁻ | Strong, Charge-Assisted | ~3.0 - 3.3 | Primary structural motif formation |

| C-H (Aromatic) | O (Methoxy) | Weak | ~3.2 - 3.6 | Secondary stabilization, influences packing orientation |